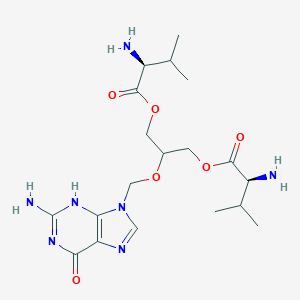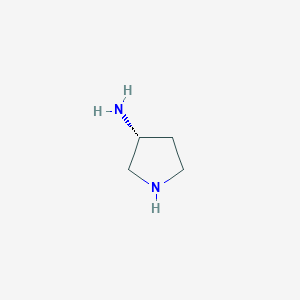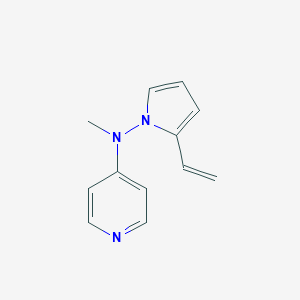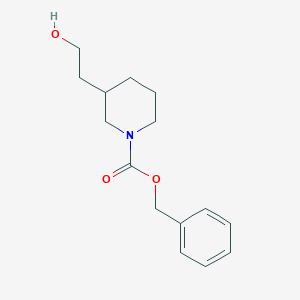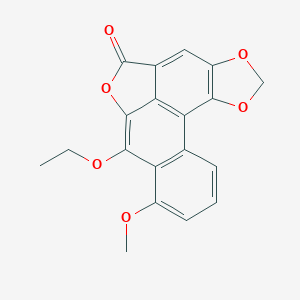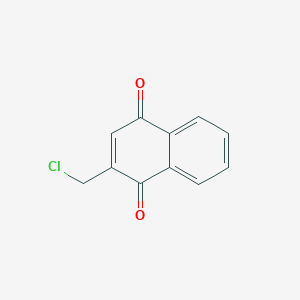
2-Chlormethyl-1,4-Naphthochinon
Übersicht
Beschreibung
2-Chloromethyl-1,4-naphthoquinone (CMNQ) is a synthetic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various organic compounds and as a reagent in various chemical reactions. In addition, it has been used in the production of drugs, as well as in the development of new drugs and medical treatments. CMNQ is also a known inhibitor of certain enzymes, making it a useful tool in the study of enzyme activity.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
1,4-Naphthochinone, einschließlich 2-Chlormethyl-1,4-Naphthochinon, besitzen nachweislich antimikrobielle Eigenschaften . Sie sind sekundäre Metaboliten, die in Pflanzen vorkommen und in der traditionellen Medizin zur Behandlung verschiedener menschlicher Krankheiten eingesetzt werden . Die chemische Modifikation von Naphthochinonen verbessert ihre pharmakologischen Eigenschaften durch die Einführung von Aminen, Aminosäuren, Furan, Pyran, Pyrazol, Triazol, Indol und anderen chemischen Gruppen .
Antitumoraktivität
Es wurde berichtet, dass diese Verbindungen Antitumoraktivität besitzen . Eine Studie von Panupong Mahalapbutr et al., 2022, führte ein molekulares Docking-Studium durch, um die Wechselwirkung des 2-Chlor-3-((4-Methyl-phenyl)amino)1,4-Naphthochinons mit dem epidermalen Wachstumsfaktorrezeptor (EGFR) Tyrosin .
Redox-Signalgebung
Naphthochinone können oxidativen Stress in exponierten Zellen verursachen und daher die Redox-Signalgebung beeinflussen . Die Beiträge von Redoxzyklisierung und alkylierenden Eigenschaften von Chinonen zu zellulären und interzellulären Signalprozessen werden diskutiert .
Modulation von Rezeptor-Tyrosinkinasen
Die Modulation von Rezeptor-Tyrosinkinasen, wie dem epidermalen Wachstumsfaktorrezeptor durch Naphthochinone, führt zu einer veränderten Gap-Junction-Interzellulärkommunikation .
Vitamin-K-Derivate
Alle Vitamin-K-Formen (Vitamine) sind Derivate von 2-Methyl-1,4-Naphthochinon (Menadion, auch Vitamin K 3 genannt) . Die bekanntesten sind Phyllochinon, das pflanzlichen Ursprungs ist (Vitamin K 1; mit einer Phytyl-Seitenkette in Position 3), und Menaquinone (Vitamin K 2; mit Polyisoprenoid-Seitenketten in Position 3) bakteriellen Ursprungs
Wirkmechanismus
Target of Action
2-Chloromethyl-1,4-naphthoquinone, also known as 2-(chloromethyl)naphthalene-1,4-dione, is a derivative of 1,4-naphthoquinone 1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Mode of Action
It’s known that 1,4-naphthoquinones can be reductively activated via the mitochondrial respiratory chain . This reduction leads to the generation of an alkylating species, which can interact with DNA, RNA, and proteins .
Biochemical Pathways
1,4-naphthoquinones are known to interact with various intracellular molecular targets and mechanisms . They can also be involved in the oxidative stress response, which can lead to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar naphthoquinones have been studied . These studies suggest that the pharmacokinetic properties of these compounds may influence their in vivo antimalarial activity .
Result of Action
1,4-naphthoquinones have been found to exhibit various biological properties, including cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective effects . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Zukünftige Richtungen
Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Eigenschaften
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the rationale behind synthesizing 2-chloromethyl-1,4-naphthoquinone derivatives as potential anticancer agents?
A1: The research paper focuses on a series of compounds designed as "bioreductive alkylating agents" []. While 2-chloromethyl-1,4-naphthoquinone itself is not specifically mentioned as active, the general mechanism likely involves these steps:
Q2: How does the structure of 2-chloromethyl-1,4-naphthoquinone relate to its potential antitumor activity?
A2: The paper highlights the structure-activity relationship (SAR) by comparing various naphthoquinone derivatives []. While 2-chloromethyl-1,4-naphthoquinone is mentioned as inactive, other substitutions on the naphthoquinone core showed significant differences in activity against Sarcoma 180 tumor cells. This suggests that:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




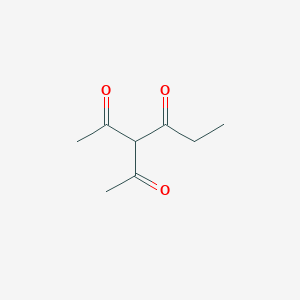
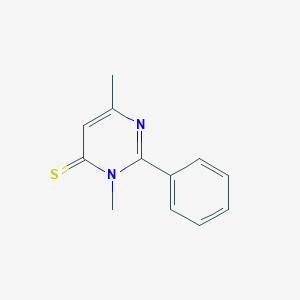
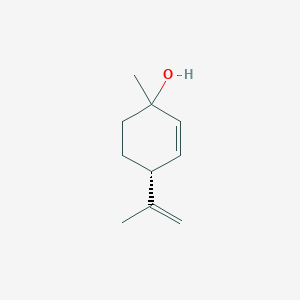
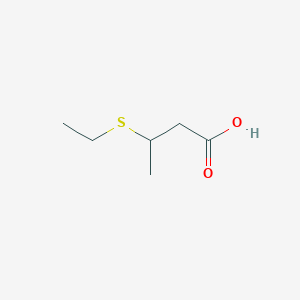
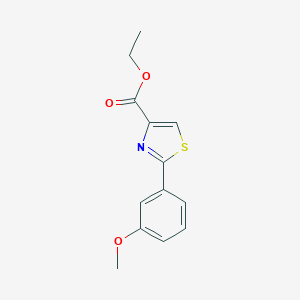
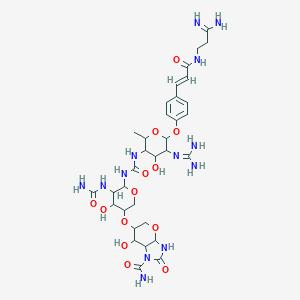
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
